Home > Products > Building Blocks P11416 > 6-Bromo-1-methylquinoxaline-2,3-dione
6-Bromo-1-methylquinoxaline-2,3-dione - 90484-35-8

6-Bromo-1-methylquinoxaline-2,3-dione

Catalog Number: EVT-2832855
CAS Number: 90484-35-8
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methylquinoxaline-2,3(1H,4H)-dione

Compound Description: 6-Methylquinoxaline-2,3(1H,4H)-dione (MQD) is investigated for its potential as a corrosion inhibitor for carbon steel in hydrochloric acid solutions []. The study demonstrated that MQD exhibits good inhibition efficiency, which increases with concentration. The inhibition mechanism is attributed to the adsorption of MQD onto the carbon steel surface, forming a protective film.

6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione

Compound Description: 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione [] serves as a potent and selective antagonist for α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors [, ]. It has demonstrated neuroprotective effects in rodents, particularly against cerebral ischemic insult [].

6-Cyano-7-nitroquinoxaline-2,3-dione

Compound Description: 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) acts as a potent antagonist of AMPA and kainate receptors, with little effect on NMDA receptors at lower concentrations [, , , ]. It has been extensively studied for its effects on synaptic transmission and neurotoxicity.

Overview

6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound characterized by the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of 255.07 g/mol. This compound is a derivative of quinoxaline, which is a bicyclic structure containing two nitrogen atoms in the aromatic rings. The presence of the bromine atom at the 6-position and a methyl group at the 1-position significantly influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Source

The compound can be synthesized through several methods, primarily involving bromination of 1-methylquinoxaline-2,3-dione. It is available from various chemical suppliers for research purposes.

Classification

6-Bromo-1-methylquinoxaline-2,3-dione falls under the category of heterocyclic organic compounds, specifically within the class of quinoxalines. These compounds are known for their diverse biological activities and are often utilized as building blocks in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1-methylquinoxaline-2,3-dione typically involves:

  • Bromination: The primary method for synthesizing this compound is through the bromination of 1-methylquinoxaline-2,3-dione using bromine or a brominating agent such as N-bromosuccinimide. This reaction is performed under controlled conditions to achieve selective bromination at the desired position .

Technical Details

  • Reaction Conditions: The reaction generally requires an inert atmosphere and is conducted in solvents like acetic acid or dichloromethane at moderate temperatures to ensure high selectivity and yield.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the product in high purity .
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-1-methylquinoxaline-2,3-dione features a quinoxaline core with specific substituents that influence its reactivity:

  • Bromine Atom: Positioned at the 6th carbon.
  • Methyl Group: Located at the 1st carbon.

Data

  • Molecular Formula: C9H7BrN2O2C_9H_7BrN_2O_2
  • Molecular Weight: 255.07 g/mol
  • Structural Representation: The compound can be represented as follows:
BrC6H4N2C(=O)C(=O)CH3\begin{array}{c}\text{Br}\\|\\\text{C}_6\text{H}_4\text{N}_2\text{C}(=O)\text{C}(=O)\text{CH}_3\\\end{array}
Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylquinoxaline-2,3-dione can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield tetrahydroquinoxaline derivatives.
  • Coupling Reactions: It can engage in coupling reactions to form more complex organic molecules .

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically performed using nucleophiles in polar solvents under mild conditions.
  • Oxidation Agents: Potassium permanganate or hydrogen peroxide may be used under controlled conditions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are common choices for reduction reactions .
Mechanism of Action

Process

The mechanism of action for 6-Bromo-1-methylquinoxaline-2,3-dione is not fully understood but involves interactions with specific molecular targets within biological systems. Its potential biological activities include antimicrobial and anticancer effects, which are currently being investigated through various biochemical assays.

Data

Research indicates that this compound may influence certain biochemical pathways, although detailed mechanisms remain to be elucidated through further studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported in the range typical for similar quinoxaline derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .

Applications

6-Bromo-1-methylquinoxaline-2,3-dione has several scientific applications:

  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
  • Medicinal Chemistry: Explored as a therapeutic agent for various diseases due to its structural characteristics that may mimic bioactive compounds.
  • Industrial Applications: Employed in developing new materials and as an intermediate in pharmaceuticals and agrochemicals .

This compound represents a valuable tool in both academic research and industrial applications, highlighting its versatility across multiple scientific domains.

Introduction to Quinoxaline-Dione Pharmacophores in Modern Drug Discovery

Quinoxaline-2,3-dione derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic system where a benzene ring is fused with a pyrazine-2,3-dione moiety. This core structure provides exceptional versatility for chemical modifications, enabling fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capabilities. The planar heterocyclic system serves as an optimal platform for interacting with diverse biological targets, particularly within the central nervous system (CNS) and oncology-related pathways. The presence of two carbonyl groups at positions 2 and 3 creates a distinctive electron-deficient region capable of forming strong dipole-dipole interactions and hydrogen bonds with complementary amino acid residues in target proteins. This feature, combined with the aromatic system's capacity for π-π stacking, establishes the quinoxaline-dione scaffold as a critical pharmacophoric element in rational drug design [6].

Core Structural Features Enabling Bioactivity:

  • Electron-Deficient Dione System: Facilitates strong hydrogen-bond acceptance with target proteins
  • Planar Aromatic Surface: Enables π-π stacking interactions with aromatic amino acid residues
  • Modification Points (N1, C6, C7): Strategic positions for introducing substituents to modulate target selectivity
  • Amphoteric Character: Exhibits both hydrophilic (dione) and hydrophobic (aromatic ring) domains [6]

Historical Evolution of Quinoxaline Derivatives in Medicinal Chemistry

The medicinal exploration of quinoxaline derivatives spans over seven decades, beginning with early observations of antimicrobial properties in simple substituted derivatives during the 1940s. The discovery of echinomycin (quinomycin) in the 1950s marked a watershed moment, demonstrating that complex quinoxaline-containing natural products could function as potent DNA bis-intercalators. This natural antibiotic featured two quinoxaline-2-carboxylic acid nuclei linked through a peptide scaffold, establishing the framework's capacity for high-affinity biomolecular interactions. Throughout the late 20th century, systematic structural simplifications revealed that even unadorned quinoxaline-2,3-dione cores retained significant bioactivity, particularly in neurological targets [3] [6].

The 1990s witnessed a focused investigation into quinoxaline-2,3-diones as antagonists for ionotropic glutamate receptors, a development driven by the urgent need for neuroprotective agents. Researchers at Novo Nordisk pioneered this work, demonstrating that 6,7-dichloro-substituted derivatives exhibited exceptional potency at NMDA and AMPA receptors. This period also saw the emergence of the first structure-activity relationship (SAR) studies specifically addressing quinoxaline-2,3-diones, which established that:

Table 1: Key Historical Milestones in Quinoxaline Medicinal Chemistry

Time PeriodDevelopmentSignificance
1950sIsolation of quinomycin antibioticsRevealed DNA intercalation capability of quinoxaline systems
1980sSynthesis of simplified quinoxaline-2,3-dionesDemonstrated retention of bioactivity in minimal scaffolds
1990sDiscovery of glutamate receptor antagonismEstablished CNS applicability with 6,7-dihalo derivatives
2000sIdentification of anticonvulsant pharmacophoresValidated tripartite pharmacophore model for epilepsy targets
2010s-PresentRational design of 6-bromo-1-methyl derivativesOptimized target selectivity and drug-like properties

A pivotal conceptual advancement emerged through pharmacophore modeling studies of structurally diverse antiepileptic drugs. Unverferth and colleagues identified a consistent tripartite pharmacophore in clinically effective anticonvulsants (carbamazepine, phenytoin, lamotrigine), featuring: (1) a hydrophobic aromatic ring (R), (2) an electron donor atom (D), and (3) a hydrogen-bond donor/acceptor domain (HBD). When mapped onto the quinoxaline-2,3-dione scaffold, the dione system perfectly satisfied the HBD feature, while the aromatic ring constituted the hydrophobic domain. The strategic placement of electron-withdrawing substituents at C6 (bromo) created an electron-deficient region that enhanced hydrogen-bond accepting capacity, while the N1-methyl group modulated lipophilicity critical for blood-brain barrier penetration. This pharmacophoric alignment validated quinoxaline-2,3-diones as privileged structures for CNS targeting and facilitated rational optimization toward 6-bromo-1-methylquinoxaline-2,3-dione [3].

Positional Significance of Bromo and Methyl Substituents in Quinoxaline-Dione Bioactivity

The bioactivity profile of quinoxaline-2,3-diones demonstrates extraordinary sensitivity to substitution patterns, with the 6-bromo and 1-methyl configurations conferring distinct advantages in target engagement and drug-like properties. The bromine atom at position 6 exerts profound electronic and steric influences that extend beyond simple bulk effects. As a heavy halogen with significant σ-electron withdrawing capacity, bromine substantially lowers the electron density of the entire aromatic system, enhancing the hydrogen-bond accepting capacity of the C2 and C3 carbonyl groups by approximately 1.5-2.0 kcal/mol. This electronic modulation proves critical for interacting with glutamate receptor binding sites, where strong hydrogen bonds must form with residues in the ligand-binding domain [1].

Table 2: Spatial and Electronic Contributions of Substituents in 6-Bromo-1-methylquinoxaline-2,3-dione

Substituent PositionSteric ContributionElectronic EffectBiological Consequence
6-BromoVan der Waals radius 1.85 Åσₚ = +0.23 (moderate electron withdrawal)Enhanced binding affinity via halogen bonding; increased metabolic stability
1-MethylModerate steric bulk (2.0 Å)Minimal electronic effectBlockade of oxidative metabolism; improved CNS penetration (logP increase ~0.5)

The 6-bromo substituent's capacity for halogen bonding represents perhaps its most strategically valuable property. The electron-deficient region along the C-Br bond axis (σ-hole) can form strong, directional interactions (15-25 kJ/mol) with carbonyl oxygen atoms in protein binding sites—interactions that conventional C-H bonds cannot replicate. Structure-based pharmacophore modeling confirms that this halogen-bonding capability allows 6-bromo derivatives to achieve binding geometries inaccessible to unsubstituted or chloro-substituted analogs, particularly in ATP-binding pockets of kinases and nucleotide-binding domains of receptors. This explains the 3-5 fold increases in binding affinity observed when bromine replaces chlorine at position 6 [1] [8].

Concurrently, the N1-methyl group provides essential pharmacokinetic optimization without direct participation in target binding. By saturating the most vulnerable metabolic site (N1-position), this substituent significantly improves metabolic stability, as evidenced by in vitro microsomal studies showing a 70% reduction in oxidative degradation compared to unmethylated analogs. The methyl group also induces a calculated logP increase of approximately 0.5 units, strategically positioning the compound within the optimal range (logP = 1.5-2.5) for CNS penetration. Molecular dynamics simulations demonstrate that this modest increase in lipophilicity enhances membrane partitioning without promoting promiscuous protein binding—a critical balance for maintaining target specificity [7].

The synergistic interplay between these substituents creates a molecular architecture with exceptional spatial efficiency. The 1-methyl group occupies a pseudo-axial orientation that sterically shields the N1-C2 carbonyl from solvent exposure, while the 6-bromo substituent directs molecular approach vectors toward deep hydrophobic pockets in biological targets. This configuration aligns perfectly with modern structure-based pharmacophore principles, which emphasize:

  • Excluded Volume Mapping: The bromine atom defines critical steric boundaries that complement binding site topology
  • Vectoral Feature Placement: Hydrogen-bond acceptors (diones) and hydrophobic features (bromo, aromatic ring) maintain optimal angular separation
  • Dynamic Flexibility Accommodation: Methyl rotation allows conformational adaptation without sacrificing binding affinity [1]

The resultant compound—6-bromo-1-methylquinoxaline-2,3-dione—thus represents a sophisticated evolution from early quinoxaline therapeutics, incorporating both traditional pharmacophore wisdom and contemporary structure-based design principles to achieve optimized target engagement.

Properties

CAS Number

90484-35-8

Product Name

6-Bromo-1-methylquinoxaline-2,3-dione

IUPAC Name

7-bromo-4-methyl-1H-quinoxaline-2,3-dione

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)

InChI Key

BROVAGOLEYHCJM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.